Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)-

Description

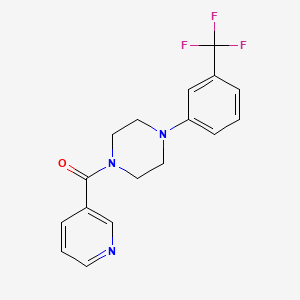

The compound Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- features a piperazine core substituted with a 3-pyridinylcarbonyl group at position 1 and a 3-(trifluoromethyl)phenyl moiety at position 2. This structural combination is hypothesized to optimize receptor binding and selectivity, particularly in neurological targets such as dopamine or serotonin receptors .

Properties

IUPAC Name |

pyridin-3-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O/c18-17(19,20)14-4-1-5-15(11-14)22-7-9-23(10-8-22)16(24)13-3-2-6-21-12-13/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIRGEIUXFTVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154384 | |

| Record name | Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124444-77-5 | |

| Record name | Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Pyridinylcarbonyl Group: This step involves the acylation of the piperazine ring with a pyridinylcarbonyl chloride in the presence of a base such as triethylamine.

Addition of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: Reduced derivatives of the piperazine ring.

Substitution: Substituted derivatives at the trifluoromethylphenyl group.

Scientific Research Applications

Antidepressant and Antipsychotic Activities

Piperazine derivatives are known for their efficacy in treating psychiatric disorders. Compound X has been studied for its potential as an antidepressant and antipsychotic agent. Research indicates that the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Anticancer Properties

Recent studies have suggested that piperazine derivatives can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Compound X's unique structure may allow it to target cancer cell lines effectively, although detailed studies are still required to elucidate its mechanism of action.

Antimicrobial Activity

The presence of the pyridine and trifluoromethyl groups in compound X may contribute to its antimicrobial properties. Preliminary tests have shown promising results against various bacterial strains, indicating its potential as a new antimicrobial agent.

Pesticidal Activity

Compounds similar to Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- have been investigated for their pesticidal properties. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making compound X a candidate for further research in developing effective pesticides.

Herbicidal Activity

The structural characteristics of this piperazine derivative may also provide herbicidal activity. Studies focusing on the inhibition of plant growth pathways could reveal its potential use in agricultural applications.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including compound X, for their serotonin receptor affinity. Results indicated that modifications at the piperazine ring significantly affected binding affinity and selectivity towards serotonin receptors, suggesting a pathway for developing new antidepressants.

Case Study 2: Anticancer Screening

In vitro assays conducted on several cancer cell lines demonstrated that compound X exhibited cytotoxic effects comparable to established chemotherapeutic agents. The study highlighted the importance of further exploring its structure-activity relationship (SAR) to optimize efficacy.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the pyridinylcarbonyl and trifluoromethylphenyl groups can enhance its binding affinity and specificity for certain targets. Additionally, the compound may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Trifluoromethyl Group : Common in analogs (e.g., SC212, 4ao, Compound 3) for enhancing lipophilicity and metabolic resistance .

- Acyl vs.

- Receptor Selectivity : Simpler analogs like Compound 3 () target serotonin receptors, while SC211 and SC212 show dopamine receptor affinity. The target compound’s dual substituents may enable multi-receptor engagement .

Pharmacological and Binding Profiles

- SC211 : High D4R selectivity (Ki < 10 nM) due to the 4-chlorophenyl and methoxyphenylpropanamide groups, which stabilize hydrophobic interactions .

- SC212 : Lower Tanimoto similarity (0.19) to D2R ligands but retains antipsychotic activity, suggesting the trifluoromethylphenyl group enhances atypical binding .

- Compound 3 () : Lacks the pyridinylcarbonyl group but shows 5-HT1A/B activity, indicating the trifluoromethylphenyl moiety alone is sufficient for serotoninergic activity .

- Target Compound : Hypothesized to exhibit dual dopamine/serotonin receptor modulation due to the electron-withdrawing pyridinylcarbonyl and lipophilic trifluoromethyl groups.

Notes:

Pharmacokinetic and Physicochemical Properties

- LogP : The trifluoromethyl group increases LogP (lipophilicity) in all analogs, enhancing blood-brain barrier penetration .

- Hydrogen Bonding : The pyridinylcarbonyl group in the target compound may improve solubility compared to SC212’s thioether or 4ao’s nitro group .

- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, as seen in SC212 and Compound 3 .

Biological Activity

Piperazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- is particularly noteworthy for its potential applications in antiviral and anticancer therapies. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a pyridinylcarbonyl group and a trifluoromethylphenyl moiety. This unique structure contributes to its biological properties, making it a subject of various studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of trifluoromethylpyridine piperazine derivatives against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance:

- Compound A3 demonstrated protective activity against TMV at concentrations of 500 μg/mL, showing significant enhancement in the activity of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL) .

- In another study, compounds A1 and A3 exhibited curative activities against CMV with values of 64.1% and 61.0%, respectively, outperforming the standard control .

Table 1: Antiviral Activity of Selected Compounds

| Compound | Virus Type | Concentration (μg/mL) | Protective Activity (%) |

|---|---|---|---|

| A1 | CMV | 500 | 64.1 |

| A3 | TMV | 500 | Not specified |

| A16 | CMV | 500 | 58.0 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies on various cancer cell lines indicated that piperazine derivatives can inhibit cell proliferation effectively:

- LQFM018 , a piperazine derivative, was shown to bind to aminergic receptors and exhibited antiproliferative effects in K562 leukemic cells .

- The cytotoxic effects of some derivatives were assessed using L929 fibroblast cells, revealing varying degrees of toxicity depending on the compound structure .

Table 2: Cytotoxicity of Piperazine Derivatives

| Compound | Cell Line | IC50 (μM) | Cytotoxic Effect |

|---|---|---|---|

| T3 | L929 | 27.05 | Yes |

| T6 | L929 | 120.6 | No |

The biological activity of piperazine derivatives is often attributed to their ability to interact with specific molecular targets:

- Antiviral Mechanism : The antiviral activity may be linked to the induction of systemic acquired resistance (SAR) in plants through the activation of key enzymes involved in defense mechanisms .

- Anticancer Mechanism : The binding affinity to aminergic receptors suggests that these compounds may influence pathways related to cell growth and apoptosis, leading to reduced proliferation in cancer cells .

Case Studies

-

Protective Effects Against TMV :

- A study synthesized several trifluoromethylpyridine piperazine derivatives and evaluated their protective effects against TMV. Compounds exhibiting high protective activity were noted for their ability to enhance enzymatic activities associated with plant defense mechanisms.

-

Cytotoxicity Assessment :

- The cytotoxic effects of selected piperazine compounds were investigated using various cancer cell lines, revealing that structural modifications significantly influence their efficacy.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)-, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation or acylation of the piperazine core. For example, substituting the piperazine nitrogen with a 3-pyridinylcarbonyl group often involves coupling 3-pyridinecarboxylic acid derivatives (e.g., acid chlorides) to the piperazine intermediate under basic conditions (e.g., triethylamine in dichloromethane). The trifluoromethylphenyl substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and purity. For instance, the ¹H NMR spectrum should show distinct peaks for the pyridinyl protons (δ 8.2–8.5 ppm) and trifluoromethylphenyl aromatic protons (δ 7.4–7.7 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₁₅F₃N₃O: 346.1161). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures >95% purity. X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the hypothesized biological targets or mechanisms of action for this compound?

- Methodological Answer : Piperazine derivatives often target central nervous system receptors (e.g., serotonin 5-HT₁A/₂A or dopamine D₂/D₃ receptors) due to their structural mimicry of endogenous ligands. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the pyridinylcarbonyl moiety may participate in hydrogen bonding with active-site residues. Preliminary assays (e.g., radioligand binding studies) should prioritize receptor panels to identify affinity profiles. Computational docking (e.g., AutoDock Vina) can predict binding modes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific receptor subtypes?

- Methodological Answer : Systematic substitution of the pyridinyl or trifluoromethylphenyl groups can elucidate SAR. For example:

- Replacing the 3-pyridinylcarbonyl with 4-pyridinyl or benzoyl groups alters steric and electronic interactions, affecting receptor selectivity .

- Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring modulates π-π stacking and hydrophobic interactions.

- In vitro assays (IC₅₀ determination) paired with molecular dynamics simulations (e.g., GROMACS) quantify binding energetics. Data should be analyzed using multi-parameter optimization (MPO) frameworks .

Q. What strategies mitigate poor pharmacokinetic properties (e.g., low oral bioavailability) in this compound?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining target affinity. The trifluoromethyl group balances lipophilicity and metabolic stability .

- Prodrug design : Mask the pyridinylcarbonyl as an ester to enhance absorption, with enzymatic cleavage in vivo.

- In vitro ADME assays : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition (fluorescent probes) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or impurities. Solutions include:

- Reproducibility checks : Replicate experiments using standardized protocols (e.g., NIH Assay Guidance Manual).

- Orthogonal assays : Confirm receptor binding with functional assays (e.g., cAMP accumulation for GPCRs).

- Batch analysis : Use LC-MS to verify compound integrity across studies. Contradictory data from unreliable sources (e.g., benchchem.com ) should be excluded .

Q. What are the challenges in scaling up multi-step syntheses of this compound, and how can they be addressed?

- Methodological Answer :

- Intermediate instability : Protect reactive groups (e.g., Boc for amines) during synthesis.

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for intermediates.

- Yield optimization : Use Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, stoichiometry). Pilot-scale reactions (1–5 mmol) identify critical process parameters (CPPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.